molecular formula C8H7Cl3O2 B1216835 2-(2,4,5-Trichlorophenoxy)ethanol CAS No. 2122-77-2

2-(2,4,5-Trichlorophenoxy)ethanol

Cat. No. B1216835
CAS RN: 2122-77-2
M. Wt: 241.5 g/mol
InChI Key: ATKFMEGWDYLXBP-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)ethanol is a chemical compound with the molecular formula C8H7Cl3O2 and a molecular weight of 241.49898 . It is used as an agricultural chemical and pesticide .


Synthesis Analysis

The synthesis of 2-(2,4,5-Trichlorophenoxy)ethanol involves the reaction of 2-(2,4,5-Trichlorophenoxy)propanohydrazide with corresponding carbonyl compounds . This reaction results in the formation of 2-(2,4,5-Trichlorophenoxy)propanehydrazide hydrazones, which upon reaction with thioglycolic acid, yield 4-thiazolidinone derivatives .


Molecular Structure Analysis

The molecular structure of 2-(2,4,5-Trichlorophenoxy)ethanol consists of a central carbon atom bonded to two oxygen atoms, three chlorine atoms, and a phenol group . The structure can be viewed in 2D or 3D using appropriate software .


Chemical Reactions Analysis

2-(2,4,5-Trichlorophenoxy)ethanol is a derivative of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin that promotes processes such as somatic embryogenesis and selective gene transcription . It is also a herbicide that defoliates broad-leafed plants .


Physical And Chemical Properties Analysis

2-(2,4,5-Trichlorophenoxy)ethanol has a melting point of 65-66 °C and a boiling point of 344.15°C (rough estimate) . Its density is approximately 1.4916 (rough estimate), and it has a refractive index of 1.4521 (estimate) .

Scientific Research Applications

Herbicide Use in Agriculture and Forestry

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a form of 2-(2,4,5-Trichlorophenoxy)ethanol, is widely utilized in forestry and agriculture as a systemic herbicide. It's primarily employed for the eradication of undergrowth and other unwanted vegetation. Its efficacy in enhancing the growth and development of certain tree species has been documented, such as in the case of longleaf pine seedlings, where treated areas showed significant improvements in tree diameter, height, and merchantable tree volume compared to untreated areas (Michael, 1980).

Environmental Impact Studies

The environmental impact of 2,4,5-T has been a subject of research, particularly concerning its safety for birds in treated areas. Studies have shown that it can be used safely without causing significant harm to bird populations in those areas (Kenaga, 1975).

Adsorption and Thermodynamics

Adsorption behavior of 2,4,5-T on various materials has been studied, providing insights into its interaction with different substances. For instance, the adsorption of 2,4,5-T on poly-o-toluidine Zr(IV) phosphate was investigated, revealing that the material is highly effective in adsorbing 2,4,5-T from aqueous solutions (Khan & Akhtar, 2011).

Analytical Methodologies

Research has been conducted on developing methodologies for extracting and determining the presence of 2,4,5-T in soil. Techniques like microwave and ultrasonic extraction followed by fluorescence polarization immunoassay have been employed for this purpose (Morozova et al., 2008).

Biodegradation Studies

The biodegradation of 2,4,5-T in methanogenic aquifers has been observed, indicating its breakdown into various intermediates through a series of dehalogenation steps. This suggests the potential for natural attenuation of this compound in certain environmental conditions (Gibson & Suflita, 1990).

Safety And Hazards

2-(2,4,5-Trichlorophenoxy)ethanol is moderately toxic by ingestion . It is a questionable carcinogen with experimental tumorigenic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of Clí .

properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKFMEGWDYLXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175451
Record name 2-(2,4,5-Trichlorophenoxy)ethanol
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Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,5-Trichlorophenoxy)ethanol

CAS RN

2122-77-2
Record name Fenteracol
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Record name Fenteracol [ISO]
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Record name 2-(2,4,5-Trichlorophenoxy)ethanol
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Record name 2-(2,4,5-trichlorophenoxy)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
FC Wright, JC Riner, JS Palmer… - Journal of Agricultural …, 1970 - ACS Publications
MATERIALS AND METHODS Reagents. Erbon.(Baron) 2-(2, 4, 5-trichlorophenoxy)-ethyl 2, 2-dichloropropionate 41.0% Emulsifiable Concentrate and technical standard (Dow …
Number of citations: 13 pubs.acs.org
S NAKAJIMA, N NAITO, T TANI - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
The present authors cultivated three kinds of moulds, Gloeosporium olivarum, Gloeosporium kaki and Schizophyllum commune, on the media containing either 2, 4-D or 2-methyl-4-…
Number of citations: 6 www.jstage.jst.go.jp
CF Krewson, R Behrens - Journal of Agricultural and Food …, 1959 - ACS Publications
Chlorine-substituted phenoxyalkyl alcohol esters of substituted phenoxyalkylcarboxylic acids (" double phenoxy” compounds) have been prepared and evaluated as herbicides. …
Number of citations: 1 pubs.acs.org
FC Wright, JC Riner, BN Gilbert - Journal of Agricultural and Food …, 1969 - ACS Publications
MATERIALS AND METHODS Reagents. Erbon.(Baron) 2 (2, 4, 5-trichlorophenoxy) ethyl-2, 2-dichloropropionate technical standard (Dow Chemical Co., Midland, Mich.) …
Number of citations: 12 pubs.acs.org
G Yip - Journal of the Association of Official Analytical …, 1971 - academic.oup.com
Bromacil.—New gas chromatographic conditions have been described for determining bromacil residues in water and soil (1). Samples were extracted and cleaned up by a procedure …
Number of citations: 1 academic.oup.com
H Kamogawa, H Kohno… - Journal of Polymer …, 1989 - Wiley Online Library
Polymerizable carbamates were synthesized from 3‐vinylphenyl and 2‐methacryloyloxyethyl isocyanates and perfume and herbicide alcohols, such as 2‐phenethyl alcohol, citronellol, …
Number of citations: 18 onlinelibrary.wiley.com
DP Gowing, RW Leeper - Botanical Gazette, 1960 - journals.uchicago.edu
1. Results of testing 151 esters, amides, nitriles, amino acid, and other derivatives of phenoxyalkylcarboxylic acids and related compounds for activity in flower induction ("forcing") and …
Number of citations: 8 www.journals.uchicago.edu
Y TSUDA, K KAWAI, S NAKAJIMA - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
Microbial Reduction and Resolution of Herbicidal 2-Alkyl Page 1 No. 5 1955 [Chem. Pharm. Bull.:| 33( 5 )l955~—~1960(l985) Microbial Reduction and Resolution of Herbicidal 2-Alkyl2-…
Number of citations: 13 www.jstage.jst.go.jp
SU Khan - Residue Reviews: Residues of Pesticides and Other …, 1975 - Springer
In recent years the economic importance of herbicides has greatly exceeded that of other pesticides. Their use for weed control has had a tremendous impact on crop production as well …
Number of citations: 18 link.springer.com
RL Weintraub, JW Brown, JC Nickerson… - Botanical …, 1952 - journals.uchicago.edu
1. Excision of the terminal bud of the seedling of Phaseolus vulgaris var. Black Valentine results in the formation of an abscission layer in the subjacent internode. A similar result can be …
Number of citations: 49 www.journals.uchicago.edu

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